molecular formula C13H18ClN3O B3171678 (5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone CAS No. 946691-05-0

(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone

Cat. No. B3171678
CAS RN: 946691-05-0
M. Wt: 267.75 g/mol
InChI Key: QJXCHCAJYUWAEY-UHFFFAOYSA-N
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Description

The compound “(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C13H9Cl2NO . It is also known by other names such as 2-Amino-2’,5-dichlorobenzophenone and Benzophenone, 2-amino-2’,5-dichloro- .


Synthesis Analysis

While specific synthesis methods for “(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone” are not available in the search results, it’s worth noting that similar compounds, such as 2-Amino-5-chlorophenol, can be synthesized from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW1 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C13H9Cl2NO/c14-8-5-6-12 (16)10 (7-8)13 (17)9-3-1-2-4-11 (9)15/h1-7H,16H2 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 266.123 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Scientific Research Applications of Related Chemical Structures

Gastrointestinal Methionine Shuttle: Priority Handling of Precious Goods

This research discusses the biological functions and importance of methionine, an essential amino acid, in protein synthesis, transmethylation reactions, and as a component of antioxidant systems. The study emphasizes the efficiency of methionine absorption from the diet and its supplementation in various species for health and performance improvements, highlighting the significance of transport proteins in methionine absorption in the gastrointestinal tract. The paper contributes to understanding the metabolic pathways relevant to amino acids similar to the structure (Mastrototaro et al., 2016).

Study of the Brain Serotonergic System with Labeled α-Methyl-L-Tryptophan

This research summarizes the use of α-Methyl-L-tryptophan (α-MTrp) as a tracer for studying brain serotonin synthesis rates, showcasing the application of chemical analogs of tryptophan in neurological studies. It demonstrates the method's utility in understanding serotonin's role in the brain, which could be analogous to studying the effects of other specific amino acids or their derivatives in scientific research (Diksic & Young, 2001).

properties

IUPAC Name

(5-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(15)3-4-12(11)14/h3-4,9H,2,5-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXCHCAJYUWAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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